molecular formula C10H8ClFO B1325471 3-Chloro-4-fluorophenyl cyclopropyl ketone CAS No. 898790-09-5

3-Chloro-4-fluorophenyl cyclopropyl ketone

Cat. No.: B1325471
CAS No.: 898790-09-5
M. Wt: 198.62 g/mol
InChI Key: UWLYSHCUFNFEPS-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO. It is a yellow liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with chlorine and fluorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenyl cyclopropyl ketone typically involves the reaction of 3-chloro-4-fluorophenyl magnesium bromide with cyclopropyl carbonyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenyl cyclopropyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluorophenyl cyclopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluorophenyl cyclopropyl ketone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLYSHCUFNFEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642498
Record name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-09-5
Record name Methanone, (3-chloro-4-fluorophenyl)cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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